molecular formula C₁₁H₁₃NO₇ B1145419 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde CAS No. 874518-60-2

4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde

Cat. No.: B1145419
CAS No.: 874518-60-2
M. Wt: 271.22
InChI Key:
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Description

4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₃NO₇ and its molecular weight is 271.22. The purity is usually 95%.
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Scientific Research Applications

  • Radiopharmaceutical Synthesis : This compound has been utilized in synthesizing fluorine-18 labeled derivatives, crucial in developing radiopharmaceutical agents for positron emission tomography (PET). Its labile protective groups are advantageous, allowing for the removal of these groups without harsh chemicals, which is vital for automated synthesis in modern apparatus (Orlovskaja et al., 2016).

  • Coordination Compounds for Catalysis : Studies have shown its utility in synthesizing coordination compounds with various metals like Cu2+, Co2+, and Fe3+. These compounds have been tested for enantioselective catalysis, demonstrating their potential in organic synthesis (Jansa et al., 2007).

  • Antimicrobial Research : Derivatives of this compound have been studied for their antimicrobial properties. For instance, Schiff bases derived from it have shown potential in inhibiting the growth of various fungal and bacterial strains (Srivastava et al., 2005).

  • Catalysis in Organic Reactions : It has been explored as a catalyst in the asymmetric Henry reaction, which is significant in organic chemistry for creating chiral molecules. Its effectiveness in converting aromatic aldehydes to β-hydroxynitro derivatives is notable (Constable et al., 2009).

  • Solid-State Photoreaction Studies : Research involving the solid-state photoreaction of nitrobenzaldehydes has demonstrated the formation of complex organic compounds, indicating its role in photoreactive processes (Meng et al., 1994).

  • Copper Ion Preconcentration : Its derivatives have been used to modify silica disks for preconcentrating copper ions in water samples, indicating its application in environmental analysis and monitoring (Fathi & Yaftian, 2009).

  • Anti-Asthmatic Activities : Phenolic compounds derived from it have shown significant anti-asthmatic activities, suggesting potential therapeutic applications in respiratory diseases (Jang et al., 2010).

  • DNA Intercalator Precursors : Its transformation into phthalazines indicates its role in developing potential DNA intercalators, which can be crucial in medicinal chemistry (Tsoungas & Searcey, 2001).

Safety and Hazards

Specific safety and hazard information for “4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde” is not available in the search results. It’s crucial to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

4,5-bis(methoxymethoxy)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c1-16-6-18-10-3-8(5-13)9(12(14)15)4-11(10)19-7-17-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKCSMXQWQAGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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